Daunorubicin-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H29NO10 |

|---|---|

Molecular Weight |

531.5 g/mol |

IUPAC Name |

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/t10-,14-,16-,17-,22+,27-/m0/s1/i3+1D3 |

InChI Key |

STQGQHZAVUOBTE-GRHMMMPSSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)(C(=O)C)O)C(=C3C2=O)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

Daunorubicin-13C,d3: A Technical Guide for Researchers

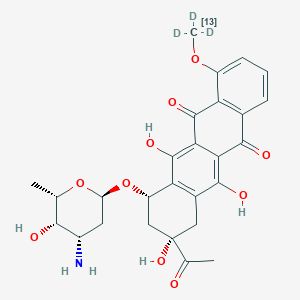

Daunorubicin-13C,d3 is a stable isotope-labeled version of Daunorubicin, a potent anthracycline antibiotic used in cancer chemotherapy.[1][2] This guide provides an in-depth overview of its chemical structure, properties, and relevant experimental protocols for its application in research and drug development.

Chemical Structure and Properties

This compound is structurally identical to Daunorubicin, with the exception of isotopic labeling at the methoxy group, where a carbon-13 atom replaces a carbon-12 atom and three deuterium atoms replace three hydrogen atoms.[3] This labeling makes it an ideal internal standard for quantitative analysis of Daunorubicin in biological matrices using mass spectrometry.[1][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₂₆[¹³C]H₂₆D₃NO₁₀ | [3] |

| Molecular Weight | 531.5 g/mol | [4][5] |

| Formal Name | 8S-acetyl-10S-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-(methoxy-¹³C-d₃)-5,12-naphthacenedione | [3] |

| Synonyms | Daunomycin-13C,d3, RP 13057-13C,d3, Rubidomycin-13C,d3 | [1] |

| CAS Number (Unlabeled) | 20830-81-3 | [5] |

| Appearance | Solid | [3] |

| Melting Point | >200°C (decomposition) | [6] |

| Solubility | Slightly soluble in DMSO | [3] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [3] |

| Storage | -20°C | [3] |

| Stability | ≥ 4 years | [3] |

Experimental Protocols

Synthesis of this compound

While specific, detailed synthesis protocols for commercially available this compound are often proprietary, the general approach involves the reductive amination of a suitable Daunorubicin precursor with an isotopically labeled methylating agent. One possible synthetic route could involve the reductive amination of a daunorubicinone intermediate with an isotopically labeled amino sugar, followed by methylation with ¹³CD₃I. Another approach could be the demethylation of Daunorubicin followed by re-methylation with an isotopically labeled reagent.

A general procedure for the synthesis of Daunorubicin derivatives via reductive amination has been described.[7] This method can be adapted for isotopic labeling by using an appropriately labeled starting material. The reaction typically involves dissolving the Daunorubicin precursor in a suitable solvent, adding the labeled reagent and a reducing agent like sodium cyanoborohydride, and allowing the reaction to proceed until completion.[7] Purification is then carried out using chromatographic techniques such as HPLC.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Daunorubicin and Metabolites

A validated HPLC method for the analysis of Daunorubicin and its metabolites in human plasma has been established and can be adapted for use with this compound.[8]

-

Sample Preparation:

-

Chromatographic Conditions:

-

Column: Supelcosil LC-CN 5 µm column (25 cm x 4.6 mm).

-

Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., a mixture of water with 0.1% OPA and acetonitrile).[9]

-

Flow Rate: 1 ml/min.[9]

-

Detection: Spectrofluorimetry with excitation at 480 nm and emission at 560 nm.

-

Retention Time: Daunorubicin typically elutes within 15 minutes under these conditions.

-

Nuclear Magnetic Resonance (NMR) Analysis

¹H, ¹H-¹H COSY, and ¹³C NMR are effective for the structural characterization of Daunorubicin and its derivatives, including this compound.[10]

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Analysis: The isotopic labeling in this compound will result in characteristic changes in the NMR spectra. The ¹³C signal for the methoxy carbon will be enhanced, and the corresponding proton signal in the ¹H spectrum will be absent, replaced by a characteristic pattern depending on the deuteration level.

Use as an Internal Standard in LC-MS/MS

This compound is intended for use as an internal standard for the quantification of Daunorubicin in biological samples by LC-MS/MS.[3]

-

Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of calibration standards of unlabeled Daunorubicin.

-

Sample Preparation:

-

To each biological sample (e.g., plasma, tissue homogenate) and calibration standard, add a known amount of the this compound internal standard solution.

-

Extract the analytes using a suitable method, such as protein precipitation with methanol or liquid-liquid extraction.[11]

-

Centrifuge to pellet precipitated proteins and evaporate the supernatant to dryness.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Perform chromatographic separation using a suitable HPLC method, such as the one described above.

-

Detect the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Monitor specific precursor-to-product ion transitions for both Daunorubicin and this compound.

-

-

Quantification:

-

Calculate the peak area ratio of the analyte (Daunorubicin) to the internal standard (this compound).

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Daunorubicin in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Biological Assays

Apoptosis Assays

Daunorubicin is a known inducer of apoptosis.[1] The following protocols can be used to assess the apoptotic effects of Daunorubicin.

-

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry: [12][13]

-

Seed cells at a density of 1 x 10⁶ cells per well in a six-well plate.

-

Treat cells with Daunorubicin for the desired time.

-

Collect the cells and wash with phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.

-

-

Caspase-3 Activity Assay: [14]

-

Treat cells with Daunorubicin.

-

Lyse the cells to release cellular proteins.

-

Add a fluorogenic caspase-3 substrate, such as DEVD-AMC, to the cell lysate.

-

Measure the fluorescence generated by the cleavage of the substrate by active caspase-3.

-

Western Blot for MAPK Pathway Activation

Daunorubicin can activate the JNK signaling pathway.[3] Western blotting can be used to detect the phosphorylation and activation of key proteins in this pathway.

-

Cell Treatment and Lysis:

-

Treat cells with Daunorubicin for various time points.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[15]

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against phosphorylated and total JNK and other relevant MAPK proteins (e.g., p-Erk, Erk).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[15]

-

NLRP3 Inflammasome Activation Assay

Daunorubicin can induce the activation of the NLRP3 inflammasome.[16] This can be assessed by measuring the release of IL-1β.

-

Cell Culture and Priming:

-

Culture bone marrow-derived macrophages (BMDMs).

-

Prime the cells with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.[16]

-

-

Daunorubicin Treatment: Treat the LPS-primed BMDMs with Daunorubicin to activate the NLRP3 inflammasome.[16]

-

Measurement of IL-1β Release:

-

Collect the cell culture supernatant.

-

Measure the concentration of mature IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA).[16]

-

-

Western Blot for Pro-IL-1β and Caspase-1:

-

Prepare cell lysates from the treated cells.

-

Perform western blotting to detect the expression of pro-IL-1β and the cleavage of pro-caspase-1 to its active form.

-

Signaling Pathways

Daunorubicin-Induced Sphingomyelin-Ceramide-JNK Signaling Pathway

Daunorubicin has been shown to trigger a reactive oxygen species (ROS)-dependent sphingomyelin-ceramide pathway, which leads to the activation of the JNK cascade and subsequent apoptosis.[3]

Caption: Daunorubicin-induced JNK signaling pathway.

Daunorubicin-Induced NLRP3 Inflammasome Activation

Daunorubicin can act as a danger signal to activate the NLRP3 inflammasome, leading to the processing and release of the pro-inflammatory cytokine IL-1β.[16]

Caption: Daunorubicin-induced NLRP3 inflammasome activation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. caymanchem.com [caymanchem.com]

- 4. Inflammasome Activation | NLRP3 Inflammasome [promega.com]

- 5. This compound (>85%) | C27H29NO10 | CID 71315193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An improved HPLC method for therapeutic drug monitoring of daunorubicin, idarubicin, doxorubicin, epirubicin, and their 13-dihydro metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ekjcp.org [ekjcp.org]

- 12. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis Protocols | USF Health [health.usf.edu]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Doxorubicin and daunorubicin induce processing and release of interleukin-1β through activation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Purification of Daunorubicin-¹³C,d₃

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and purification of Daunorubicin-¹³C,d₃, an isotopically labeled internal standard crucial for the quantitative analysis of the potent antitumor agent, daunorubicin. This document outlines a plausible synthetic pathway, detailed experimental protocols, and purification methodologies, supplemented with quantitative data and workflow visualizations to support researchers in the fields of medicinal chemistry, pharmacology, and drug metabolism.

Daunorubicin-¹³C,d₃ is a stable isotope-labeled version of Daunorubicin, a key anthracycline antibiotic used in cancer chemotherapy.[1][2] The isotopic label, a ¹³C atom and three deuterium atoms on the methoxy group, provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of daunorubicin in biological matrices.[1][3] The chemical formula for Daunorubicin-¹³C,d₃ is C₂₆[¹³C]H₂₆D₃NO₁₀, with a corresponding molecular weight of approximately 531.5 g/mol .[3][4]

Synthesis Methodology

The synthesis of Daunorubicin-¹³C,d₃ can be achieved through a two-step process starting from commercially available Daunorubicin hydrochloride. The strategy involves the selective O-demethylation of the C4 methoxy group, followed by remethylation using an isotopically labeled methylating agent.

Step 1: Selective O-Demethylation of Daunorubicin

The initial step is the selective demethylation of the 4-methoxy group of Daunorubicin to yield 4-O-demethyldaunorubicin (also known as Carminomycin). A patented method describes the use of a soft Lewis acid, such as anhydrous magnesium chloride (MgCl₂), to achieve this without cleaving the sensitive glycosidic linkage.[3][5][6]

Experimental Protocol: O-Demethylation of Daunorubicin

-

Protection of the Amino Group (Optional but Recommended): To prevent side reactions, the amino group of the daunosamine sugar is first protected. This can be achieved by reacting Daunorubicin hydrochloride with a suitable protecting agent, such as trifluoroacetic anhydride, in an appropriate solvent system.

-

Demethylation Reaction: The protected Daunorubicin is dissolved in a suitable aprotic solvent. Anhydrous MgCl₂ is added to the solution. The reaction mixture is stirred at a controlled temperature until the demethylation is complete, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction is quenched, and the product, 4-O-demethyl-protected-daunorubicin, is extracted using an organic solvent. The organic layers are combined, washed, dried, and the solvent is evaporated under reduced pressure to yield the crude product.

Step 2: Remethylation with ¹³C,d₃-Methyl Iodide

The second step involves the methylation of the newly formed phenolic hydroxyl group at the C4 position using an isotopically labeled methylating agent, ¹³C,d₃-methyl iodide ([¹³C][²H]₃I), which is commercially available.[7][8][9][10] While direct chemical methylation of similar complex phenols can be challenging, as noted in attempts to label with ¹¹C-methyl iodide[4], a successful strategy would involve a standard Williamson ether synthesis under carefully controlled conditions.

Experimental Protocol: Synthesis of Daunorubicin-¹³C,d₃

-

Reaction Setup: The 4-O-demethyl-protected-daunorubicin is dissolved in a polar aprotic solvent, such as dimethylformamide (DMF). A mild base, such as potassium carbonate (K₂CO₃), is added to the solution to deprotonate the phenolic hydroxyl group.

-

Addition of Labeled Reagent: A stoichiometric amount of ¹³C,d₃-methyl iodide is added to the reaction mixture. The reaction is stirred at room temperature or slightly elevated temperature, and the progress is monitored by TLC or HPLC.

-

Deprotection: Once the methylation is complete, the protecting group on the amino sugar is removed under appropriate conditions (e.g., mild basic hydrolysis for a trifluoroacetyl group).

-

Work-up and Isolation: The reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer containing the product is washed, dried, and concentrated to yield crude Daunorubicin-¹³C,d₃.

Purification Methodology

The final and critical stage is the purification of the synthesized Daunorubicin-¹³C,d₃ to achieve the high purity required for its use as an internal standard. A common and effective method for the purification of Daunorubicin and its analogs is crystallization.[11]

Experimental Protocol: Purification by Crystallization

-

Dissolution: The crude Daunorubicin-¹³C,d₃ is dissolved in a minimal amount of a suitable solvent mixture, such as ethanol and methylene chloride (1:4 v/v).[11]

-

pH Adjustment: The pH of the solution is adjusted to approximately 2.7 by the addition of a 10% ethanolic solution of hydrochloric acid to form the hydrochloride salt.[11]

-

Crystallization: The solution is allowed to stand at a controlled temperature (e.g., 20±2°C) for an extended period (e.g., 20 hours) to allow for the formation of crystals.[11]

-

Isolation and Drying: The crystals of Daunorubicin-¹³C,d₃ hydrochloride are collected by filtration, washed with a cold solvent mixture (e.g., ethanol/methylene chloride followed by n-hexane), and dried under reduced pressure at a temperature below 35°C.[11]

-

Purity Assessment: The purity of the final product should be assessed by HPLC, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis and purification of Daunorubicin-¹³C,d₃ based on reported yields for analogous reactions with unlabeled Daunorubicin.[11] Actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Purification Yield (Crystallization) | 82.0 - 86.2% | [11] |

| Final Purity (as Hydrochloride Salt) | >95% | [11] |

| Related Substances | <2% | [11] |

| Water Content | <2% | [11] |

| Residual Solvents | <0.1% | [11] |

Visualizations

Synthesis Pathway of Daunorubicin-¹³C,d₃

Caption: Synthetic route to Daunorubicin-¹³C,d₃.

Purification Workflow for Daunorubicin-¹³C,d₃

References

- 1. daunorubicine [microchem.fr]

- 2. Synthesis of 4-demethoxy-11-deoxy-analogs of daunomycin and adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US8846882B2 - Method of producing 4-demethoxydaunorubicin - Google Patents [patents.google.com]

- 4. Enzymatic synthesis of [4-methoxy-11C]daunorubicin for functional imaging of P-glycoprotein with PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP2518077A1 - Method of producing 4-demethoxydaunorubicin - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Cambridge Isotope Laboratories, Inc. (CIL) offers product ES-5261-1-2 Persistent Organic Pollutants Cleanup Spike (¹³C, 99%) 1 µg/mL in nonane [isotope.com]

- 8. exsyncorp.com [exsyncorp.com]

- 9. Methyl iodide + copper wire (¹³C, 99%; Dâ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 10. IODOMETHANE-13C-D3 | 20710-47-8 [chemicalbook.com]

- 11. ptfarm.pl [ptfarm.pl]

An In-depth Technical Guide to the Core Mechanism of Action of Daunorubicin-13C,d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunorubicin is a potent anthracycline antibiotic widely employed in chemotherapy, particularly for the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] Its isotopically labeled form, Daunorubicin-13C,d3, contains one carbon-13 atom and three deuterium atoms. This labeling renders it an ideal internal standard for quantitative analysis in research and clinical settings using mass spectrometry-based methods. It is critical to note that the isotopic labeling in this compound does not alter its biological mechanism of action, which remains identical to that of the parent compound, Daunorubicin. This guide provides a detailed exploration of the core mechanisms through which Daunorubicin exerts its cytotoxic effects, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanisms of Action

Daunorubicin's anticancer activity is multifaceted, primarily targeting the cell's genetic material and essential enzymatic processes, which ultimately culminates in programmed cell death (apoptosis). The principal mechanisms are DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).

DNA Intercalation

Daunorubicin's planar tetracyclic ring structure enables it to insert itself between the base pairs of the DNA double helix, a process known as intercalation.[1] This physical disruption of the DNA structure interferes with fundamental cellular processes such as DNA replication and transcription. The binding affinity of Daunorubicin to DNA is sequence-dependent, showing a preference for GC-rich regions. This interaction unwinds the DNA helix and can lead to the eviction of histones from chromatin.

Topoisomerase II Inhibition

A primary target of Daunorubicin is topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing for the passage of another DNA segment to relieve supercoiling, and then resealing the breaks. Daunorubicin stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[1][2] This leads to the accumulation of DNA double-strand breaks, a form of damage that is highly toxic to the cell and a potent trigger for apoptosis.

Induction of Apoptosis

The DNA damage and cellular stress induced by Daunorubicin activate intricate signaling pathways that converge on the induction of apoptosis. Two of the most well-characterized pathways involved in Daunorubicin-induced apoptosis are the p53 signaling pathway and the ceramide signaling pathway.

p53 Signaling Pathway: The tumor suppressor protein p53 plays a pivotal role in the cellular response to DNA damage. In the presence of DNA double-strand breaks caused by Daunorubicin, p53 is activated and initiates a cascade of events leading to either cell cycle arrest to allow for DNA repair or, if the damage is too severe, apoptosis. Activated p53 can upregulate the expression of pro-apoptotic proteins such as Bax, which in turn promotes the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic pathway.

Ceramide Signaling Pathway: Daunorubicin has been shown to stimulate the production of the lipid second messenger, ceramide.[3][4][5][6] This can occur through two primary mechanisms: the hydrolysis of sphingomyelin by sphingomyelinase or the de novo synthesis of ceramide via ceramide synthase.[3][4][5][6] Elevated levels of ceramide can activate downstream signaling cascades, including stress-activated protein kinases, which contribute to the apoptotic response.

Quantitative Data

The following tables summarize key quantitative data related to the mechanism of action of Daunorubicin.

Table 1: Cytotoxicity of Daunorubicin in Leukemia Cell Lines

| Cell Line | IC50 Value (µM) | Incubation Time (hours) | Assay Method | Reference |

| HL-60 | 2.52 | 24 | MTT Assay | [7] |

| U937 | 1.31 | 24 | MTT Assay | [7] |

| THP-1 | >1 | 72 | CCK-8 Assay | [8] |

| KG-1 | ~0.5 | 72 | CCK-8 Assay | [8] |

| HL-60 | ~0.1 | 72 | CCK-8 Assay | [8] |

| Kasumi-1 | <0.1 | 72 | CCK-8 Assay | [8] |

| HL-60 | 0.019 | 72 | Proliferation Assay | [9] |

Table 2: DNA Binding Affinity and Topoisomerase II Inhibition of Daunorubicin

| Parameter | Value | Conditions | Reference |

| DNA Binding Affinity Constant (Kd) | 0.10 - 0.12 x 10^6 M^-1 | 37°C, 10% serum | |

| Topoisomerase II Inhibition | Potent Inhibitor | Not specified | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

DNA Intercalation Assay (Fluorescence Spectroscopy)

This protocol is based on the principle of fluorescence quenching of Daunorubicin upon binding to DNA.

Materials:

-

Daunorubicin solution of known concentration

-

Calf thymus DNA solution

-

Phosphate buffer (pH 7.4)

-

Fluorometer

Procedure:

-

Prepare a series of solutions with a fixed concentration of Daunorubicin and increasing concentrations of DNA in phosphate buffer.

-

Incubate the solutions at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Measure the fluorescence emission spectra of each solution using an excitation wavelength of 480 nm.

-

Record the fluorescence intensity at the emission maximum (around 590 nm).

-

Plot the fluorescence intensity as a function of the DNA concentration. The decrease in fluorescence intensity indicates the binding of Daunorubicin to DNA.

-

The binding constant (Kd) can be calculated by fitting the data to an appropriate binding model, such as the Scatchard equation.

Topoisomerase II Inhibition Assay (DNA Decatenation Assay)

This assay measures the ability of Daunorubicin to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

-

Human topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

Assay buffer (containing ATP and MgCl2)

-

Daunorubicin solutions of varying concentrations

-

Loading dye

-

Agarose gel

-

Ethidium bromide

-

Gel electrophoresis apparatus

Procedure:

-

Set up reaction tubes containing assay buffer, kDNA, and varying concentrations of Daunorubicin.

-

Add topoisomerase II to each tube to initiate the reaction.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution/loading dye (containing a chelating agent like EDTA and a protein denaturant like SDS).

-

Load the samples onto an agarose gel containing ethidium bromide.

-

Perform electrophoresis to separate the different DNA forms. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel as relaxed circular DNA.

-

Visualize the DNA bands under UV light. The inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA with increasing concentrations of Daunorubicin.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

-

Leukemia cell line (e.g., HL-60)

-

Daunorubicin

-

Annexin V-FITC staining kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Culture the leukemia cells and treat them with Daunorubicin at the desired concentration and for the desired time. Include an untreated control.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Viable cells will be negative for both Annexin V-FITC and PI.

-

Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

-

Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

-

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.

Caption: Core mechanism of action of Daunorubicin.

Caption: Daunorubicin-induced p53-mediated apoptosis.

Caption: Daunorubicin-induced ceramide-mediated apoptosis.

Caption: General experimental workflow for studying Daunorubicin's mechanism.

Conclusion

This compound, while primarily a tool for analytical chemistry, operates through the well-established and potent cytotoxic mechanisms of its parent compound, Daunorubicin. By intercalating into DNA, inhibiting the critical function of topoisomerase II, and activating apoptotic signaling pathways, Daunorubicin effectively eliminates cancer cells. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is essential for the continued development of effective cancer therapies and for optimizing the use of this important chemotherapeutic agent.

References

- 1. Topoisomerases inhibition and DNA binding mode of daunomycin–oligoarginine conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ceramide synthase mediates daunorubicin-induced apoptosis: an alternative mechanism for generating death signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ERKs/p53 signal transduction pathway is involved in doxorubicin-induced apoptosis in H9c2 cells and cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 8. Catalytic Inhibitors of Topoisomerase II Differently Modulate the Toxicity of Anthracyclines in Cardiac and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spectral analysis of doxorubicin accumulation and the indirect quantification of its DNA intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Labeling of Anthracycline Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of anthracycline antibiotics, a critical class of chemotherapeutic agents. The guide details various labeling strategies, including the incorporation of stable and radioactive isotopes, and provides insights into the biosynthetic pathways that can be harnessed for labeling purposes. It is designed to be a valuable resource for researchers in drug development, pharmacology, and medicinal chemistry, offering detailed methodologies and quantitative data to support experimental design and interpretation.

Introduction to Isotopic Labeling of Anthracyclines

Isotopic labeling of anthracyclines, such as doxorubicin and daunorubicin, is a powerful tool for elucidating their mechanisms of action, pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), and for developing new drug delivery systems. By replacing specific atoms with their isotopic counterparts (e.g., 14C, 3H, 13C, 15N, 2H), researchers can track the journey of these drugs within biological systems, study their interactions with cellular targets, and gain a deeper understanding of their therapeutic and toxic effects.

Isotopic Labeling Strategies

A variety of isotopes can be incorporated into the anthracycline scaffold, each offering unique advantages for different research applications.

Radioactive Labeling

Radioactive isotopes are invaluable for their high sensitivity in tracer studies.

-

Carbon-14 (14C): Due to its long half-life and presence in the fundamental carbon skeleton of organic molecules, 14C is an ideal tracer for metabolic and disposition studies.[1] The stability of the 14C label ensures that the tracer accurately reflects the fate of the parent molecule.[1]

-

Tritium (3H): With its high specific activity, tritium is well-suited for receptor binding assays and autoradiography.[2] Recent advancements in tritium chemistry have made the preparation of 3H-labeled drugs simpler and more cost-effective for ADME studies.[3][4]

-

Fluorine-18 (18F): This positron-emitting radionuclide is used for Positron Emission Tomography (PET) imaging, a non-invasive technique to visualize and quantify the distribution of anthracyclines in vivo.[5]

Stable Isotope Labeling

Stable isotopes are non-radioactive and are primarily used in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to probe molecular structure and dynamics.

-

Carbon-13 (13C): 13C labeling is essential for NMR studies to enhance signal sensitivity and enable detailed structural analysis of anthracycline-DNA or anthracycline-protein interactions.[6]

-

Nitrogen-15 (15N): By replacing 14N with 15N, researchers can utilize NMR and MS to study nitrogen-containing functional groups within the anthracycline molecule, providing insights into metabolic pathways and molecular interactions.[7]

-

Deuterium (2H): Deuterium labeling is employed to study kinetic isotope effects, which can provide information about reaction mechanisms and metabolic pathways.[8]

Experimental Protocols for Isotopic Labeling

This section provides detailed methodologies for the synthesis of isotopically labeled anthracyclines.

Carbon-14 Labeling of Daunorubicin and Doxorubicin

A common method for introducing 14C into the C-14 position of daunorubicin and doxorubicin involves a multi-step chemical synthesis.[9]

Experimental Protocol:

-

Reaction of 9-desacetyl-9-formyl-N-trifluoroacetyl-daunorubicin with [14C]-diazomethane: The starting material, 9-desacetyl-9-formyl-N-trifluoroacetyl-daunorubicin, is dissolved in an inert aprotic organic solvent and reacted with [14C]-diazomethane to form [14-14C]-N-trifluoroacetyl-daunorubicin.

-

Hydrolysis of the N-trifluoroacetyl group: The protecting group is removed by mild alkaline hydrolysis with an aqueous base (e.g., 0.1 N NaOH or NH4OH) at 0-5°C for 30-60 minutes to yield [14-14C]-daunorubicin base.

-

Conversion to [14-14C]-doxorubicin:

-

The [14-14C]-daunorubicin is converted to its hydrochloride salt.

-

The hydrochloride salt is then reacted with bromine to form the 14-bromo derivative.

-

The 14-bromo intermediate is hydrolyzed with an aqueous solution of sodium formate at room temperature for approximately 100 hours to produce [14-14C]-doxorubicin.[9]

-

Tritium Labeling of Doxorubicin

Tritium can be introduced into the doxorubicin molecule via isotope exchange with tritiated water.

Experimental Protocol:

-

Isotope Exchange Reaction: Doxorubicin is subjected to isotope exchange with highly enriched tritiated water. This reaction is typically performed at elevated temperatures (e.g., 100°C) in a mixed solvent system such as dioxane and triethylamine (9:1 by volume).[10]

Biosynthetic Labeling

Leveraging the natural biosynthetic pathways of anthracyclines in microorganisms like Streptomyces peucetius offers an alternative route for isotopic labeling. By feeding the culture with isotopically labeled precursors (e.g., 13C-glucose, 15N-ammonium salts), labeled anthracyclines can be produced.[11] This approach is particularly useful for producing uniformly labeled compounds for NMR studies.[6]

Purification and Analysis of Labeled Anthracyclines

Purification of the isotopically labeled product is crucial to remove any unreacted starting materials and byproducts. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

HPLC Purification Protocol

A reversed-phase HPLC method is typically employed for the purification of anthracyclines.

Typical HPLC Conditions:

-

Column: A reversed-phase column, such as a µBondapak C18.

-

Mobile Phase: An isocratic or gradient system of methanol, water, and a buffer like ammonium carbonate or acetate is commonly used.[12] The optimal mobile phase composition needs to be determined for each specific labeled compound to achieve baseline separation.

-

Detection: UV-Vis or fluorescence detectors are used to monitor the elution of the compounds.

Analysis of Isotopic Enrichment and Purity

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for determining the isotopic enrichment and purity of the final product.

-

Mass Spectrometry: High-resolution mass spectrometry can be used to determine the exact mass of the labeled compound and to quantify the percentage of isotopic incorporation by analyzing the isotopic distribution of the molecular ion peak.[4]

-

NMR Spectroscopy: For stable isotope-labeled compounds, NMR provides detailed information about the position and extent of labeling. For example, 13C NMR can be used to confirm the specific carbon atoms that have been enriched.[13]

Quantitative Data Summary

The efficiency of isotopic labeling can vary significantly depending on the chosen method and the specific anthracycline. The following tables summarize available quantitative data from the literature.

| Isotope | Anthracycline | Labeling Method | Radiochemical Yield | Radiochemical Purity | Reference |

| 14C | Daunorubicin | Chemical Synthesis | ~10% (based on [14C]-methylamine.HCl) | - | [9] |

| 14C | Doxorubicin | Chemical Synthesis (from 14C-Daunorubicin) | 60.4% (overall from labeled Daunorubicin) | - | [9] |

| 18F | Doxorubicin | Acylation | 12.0-14.0% | - |

Note: Data on isotopic enrichment is often not explicitly stated as a simple percentage and requires detailed analysis of mass spectrometry or NMR data.

Visualizing Biosynthetic Pathways and Experimental Workflows

Understanding the biosynthetic pathway of anthracyclines is crucial for developing biosynthetic labeling strategies. The following diagrams, generated using the DOT language, illustrate the key steps in doxorubicin biosynthesis and a general workflow for chemical labeling.

Doxorubicin Biosynthesis Pathway

The biosynthesis of doxorubicin is a complex process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. Radical Deuteration with D2O: Catalysis and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US4211864A - Daunorubicin and doxorubicin labelled with 14 C at the 14-position and processes for their preparation - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Application of analytical and semi-preparative high-performance liquid chromatography to anthracyclines and bis-anthracycline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. research-portal.uu.nl [research-portal.uu.nl]

physical and chemical properties of Daunorubicin-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, as well as the biological mechanisms of Daunorubicin-13C,d3. This isotopically labeled compound is a crucial tool in pharmacokinetic and metabolic studies of Daunorubicin, a potent anthracycline antibiotic used in cancer chemotherapy.

Core Physical and Chemical Properties

This compound is a stable isotope-labeled version of Daunorubicin, designed for use as an internal standard in quantitative analyses such as mass spectrometry. The incorporation of one carbon-13 atom and three deuterium atoms results in a distinct mass shift, allowing for precise differentiation from the unlabeled drug.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₂₆¹³CH₂₆D₃NO₁₀ | [1][2] |

| Molecular Weight | 531.5 g/mol | [3] |

| Exact Mass | 531.20133120 Da | [3] |

| CAS Number (Unlabeled) | 20830-81-3 | [3][4] |

| Appearance | Solid | [1] |

| Solubility | Slightly soluble in DMSO. Soluble in ethanol (~0.5 mg/ml), and dimethyl formamide (~20 mg/ml). In PBS (pH 7.2), the solubility is approximately 10 mg/ml for the hydrochloride salt. | [1][5] |

| Melting Point (Unlabeled) | 208-209 °C | [6] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years at -20°C | [1] |

Mechanism of Action and Signaling Pathways

The biological activity of this compound is identical to that of unlabeled Daunorubicin. Its primary mechanisms of action involve the disruption of DNA replication and the induction of programmed cell death (apoptosis) in cancer cells.

DNA Intercalation and Topoisomerase II Inhibition

Daunorubicin intercalates into the DNA double helix, inserting itself between base pairs. This physical distortion of the DNA structure interferes with the function of DNA and RNA polymerases.[7][8] Furthermore, Daunorubicin stabilizes the complex formed between DNA and topoisomerase II, an enzyme crucial for relieving torsional stress during DNA replication.[7][8][9] By preventing the re-ligation of the DNA strands after they have been cleaved by topoisomerase II, Daunorubicin leads to the accumulation of double-strand breaks, a catastrophic event for the cell that triggers cell cycle arrest and apoptosis.[10]

Induction of Apoptosis via the Sphingomyelin-Ceramide Pathway

Daunorubicin is a potent inducer of apoptosis. One of the key signaling cascades it activates is the sphingomyelin-ceramide pathway.[11][12][13] Daunorubicin stimulates the activity of neutral sphingomyelinase, an enzyme that hydrolyzes sphingomyelin in the cell membrane to generate ceramide.[12][13][14] Ceramide acts as a second messenger, initiating a signaling cascade that can involve the activation of the c-Jun N-terminal kinase (JNK) pathway, ultimately leading to the execution of apoptosis.[1] Some studies also suggest that Daunorubicin can stimulate ceramide production through the de novo synthesis pathway via activation of ceramide synthase.[15]

Intrinsic and Extrinsic Apoptosis Pathways

Daunorubicin can induce apoptosis through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[16] The intrinsic pathway is often triggered by DNA damage and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the subsequent caspase cascade. The extrinsic pathway can be initiated by the upregulation of death receptors like Fas, which, upon ligand binding, activates caspase-8.[16] Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell. The pro-apoptotic JNK signaling pathway and the pro-survival PI3K/Akt pathway are also modulated by Daunorubicin, with JNK being activated and Akt being inactivated, further pushing the cell towards apoptosis.[17]

Experimental Protocols

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Daunorubicin in biological matrices.

General LC-MS/MS Quantification Workflow

The following outlines a general workflow for the use of this compound as an internal standard. Specific parameters will require optimization and validation for the particular matrix and instrumentation used.

Representative LC-MS/MS Protocol

1. Sample Preparation:

-

To 100 µL of biological matrix (e.g., plasma), add a known concentration of this compound solution as the internal standard.

-

Perform protein precipitation by adding a threefold excess of cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection.

2. Liquid Chromatography:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: 5-20 µL.

3. Tandem Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Daunorubicin and this compound are monitored. The transitions will differ by the mass of the isotopic labels.

-

Data Analysis: The concentration of Daunorubicin in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of Daunorubicin.

Note on Synthesis: The synthesis of isotopically labeled compounds like this compound is a complex process typically involving multiple steps and specialized starting materials. While detailed protocols are often proprietary, the general approach involves introducing the isotopic labels at a late stage of the synthesis of an appropriate precursor or through biosynthetic methods using labeled precursors.[18][19]

Conclusion

This compound is an indispensable tool for the accurate quantification of Daunorubicin in preclinical and clinical research. Its physical and chemical properties are well-characterized, and its biological activities mirror those of the parent compound. Understanding the intricate signaling pathways activated by Daunorubicin provides a foundation for the rational design of combination therapies and the development of strategies to overcome drug resistance. The experimental protocols outlined in this guide serve as a starting point for researchers employing this valuable internal standard in their studies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. axios-research.com [axios-research.com]

- 3. This compound (>85%) | C27H29NO10 | CID 71315193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. clearsynth.com [clearsynth.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Topoisomerases inhibition and DNA binding mode of daunomycin–oligoarginine conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. Alteration of the daunorubicin-triggered sphingomyelin-ceramide pathway and apoptosis in MDR cells: influence of drug transport abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. embopress.org [embopress.org]

- 14. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ceramide synthase mediates daunorubicin-induced apoptosis: an alternative mechanism for generating death signals. [vivo.weill.cornell.edu]

- 16. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Daunorubicin induces cell death via activation of apoptotic signalling pathway and inactivation of survival pathway in muscle-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of daunorubicin analogues with novel 9-acyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Technical Guide: Certificate of Analysis for Daunorubicin-¹³C,d₃

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies for the characterization of Daunorubicin-¹³C,d₃, an isotopically labeled internal standard crucial for the accurate quantification of Daunorubicin in various biological matrices.

Quantitative Data Summary

The following table summarizes the key analytical data for a representative lot of Daunorubicin-¹³C,d₃.

| Parameter | Specification | Result |

| Identity | ||

| Appearance | Red to very dark solid | Conforms |

| Molecular Formula | C₂₆[¹³C]H₂₆D₃NO₁₀[1] | Conforms |

| Molecular Weight | 531.53 g/mol [2] | Conforms |

| Purity & Strength | ||

| Purity (by HPLC) | ≥ 98.0% | 99.5% |

| Isotopic Purity | ≥ 99% deuterated forms (d₁-d₃)[1] | Conforms |

| Chemical Purity (by ¹H NMR) | Report | Conforms to structure |

| Physical Properties | ||

| Solubility | DMSO (slightly soluble)[1] | |

| Storage Temperature | -20°C[1] |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of Daunorubicin-¹³C,d₃.

Instrumentation:

-

HPLC System with UV-Vis Detector

-

Column: Kromasil C18 (4.6mm x 150mm, 5µm) or equivalent[3][4]

-

Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate buffer (pH 4.6) in a ratio of 10:25:65 (v/v/v)[4].

-

Flow Rate: 1.0 mL/min[4]

-

Detection Wavelength: 265 nm[4]

-

Injection Volume: 10 µL

-

Column Temperature: 30°C[5]

Procedure:

-

A standard solution of Daunorubicin-¹³C,d₃ is prepared in the mobile phase.

-

The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.

-

The sample solution is injected into the HPLC system.

-

The chromatogram is recorded, and the peak area of Daunorubicin-¹³C,d₃ is measured.

-

Purity is calculated as the ratio of the main peak area to the total peak area.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight and isotopic enrichment of Daunorubicin-¹³C,d₃.

Instrumentation:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

Ionization Source: Electrospray Ionization (ESI), positive mode

Procedure:

-

A dilute solution of Daunorubicin-¹³C,d₃ is infused into the mass spectrometer.

-

The mass spectrum is acquired over a relevant m/z range.

-

The molecular ion peak corresponding to [M+H]⁺ is observed to confirm the molecular weight.

-

The isotopic distribution is analyzed to confirm the incorporation of ¹³C and deuterium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure of Daunorubicin-¹³C,d₃.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

Procedure:

-

A sample of Daunorubicin-¹³C,d₃ is dissolved in the deuterated solvent.

-

¹H NMR and ¹³C NMR spectra are acquired.

-

The chemical shifts, multiplicities, and integration values are analyzed to confirm the expected structure of Daunorubicin, accounting for the isotopic labels.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Daunorubicin-¹³C,d₃.

References

- 1. caymanchem.com [caymanchem.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. RP-HPLC method for analyzing daunorubicin in bulk and formulations. [wisdomlib.org]

- 4. HPLC Analytical Method Development and Validation for Estimation of Cytarabine and Daunorubicin in API and Pharmaceutical Formulation - ProQuest [proquest.com]

- 5. wjahr.com [wjahr.com]

Daunorubicin-13C,d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Daunorubicin-13C,d3, a stable isotope-labeled internal standard crucial for the accurate quantification of the chemotherapeutic agent daunorubicin. This document outlines its suppliers, pricing, and key technical data, and delves into the established mechanisms of action of daunorubicin, providing detailed signaling pathways and a representative experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS) applications.

Sourcing and Technical Specifications

This compound is available from several specialized chemical suppliers. The following tables summarize publicly available information on suppliers, pricing, and technical specifications.

Supplier and Pricing Information

| Supplier | Catalog Number | Quantity | Price (USD) | Availability |

| MedChemExpress | HY-W654130 | 250 µg | $1960 | In-stock[1] |

| Cayman Chemical | 29101 | 250 µg | $1199 | In stock[2] |

| Simson Pharma Limited | D630029 | - | Custom Synthesis | Inquire |

| Pharmaffiliates | PA STI 088159 | - | Inquire | Inquire |

| MyBioSource | MBS6024186 | 0.1 mg | $1315 | Inquire[3] |

Pricing and availability are subject to change. Please contact the suppliers directly for the most current information.

Technical Data Summary

| Property | Value | Source |

| Chemical Name | (8S-cis)-8-Acetyl-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-(methoxy-13C-d3)-5,12-naphthacenedione | Cayman Chemical[2] |

| Molecular Formula | C₂₆[¹³C]H₂₆D₃NO₁₀ | Cayman Chemical[2] |

| Molecular Weight | 531.5 g/mol | PubChem[4] |

| Purity | ≥99% deuterated forms (d₁-d₃) | Cayman Chemical[2] |

| Appearance | Dark Red Solid | Pharmaffiliates[5] |

| Storage | -20°C | Cayman Chemical[2] |

| Solubility | DMSO: slightly soluble | Cayman Chemical[2] |

| Stability | ≥ 4 years | Cayman Chemical[2] |

Mechanism of Action of Daunorubicin

This compound serves as an internal standard for daunorubicin, an anthracycline antibiotic widely used in cancer chemotherapy, particularly for acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL)[6]. The cytotoxic effects of daunorubicin are multifaceted and involve several key mechanisms:

-

DNA Intercalation and Topoisomerase II Inhibition: Daunorubicin intercalates into the DNA double helix, disrupting its structure[7][8]. This action inhibits the progression of topoisomerase II, an enzyme essential for relieving torsional strain during DNA replication and transcription. Daunorubicin stabilizes the topoisomerase II-DNA complex after the DNA strand has been cleaved, preventing the re-ligation of the strands and leading to DNA breaks[7][8].

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of daunorubicin can undergo redox cycling, leading to the formation of reactive oxygen species such as superoxide anions and hydrogen peroxide[6][7]. The resulting oxidative stress damages cellular components, including lipids, proteins, and nucleic acids, contributing to apoptosis[7].

-

Induction of Apoptosis: Daunorubicin is a potent inducer of programmed cell death (apoptosis) through both intrinsic and extrinsic pathways.

Daunorubicin-Induced Apoptosis Signaling Pathways

Daunorubicin triggers a complex network of signaling pathways to induce apoptosis in cancer cells. The two primary pathways are the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. mybiosource.com [mybiosource.com]

- 4. This compound (>85%) | C27H29NO10 | CID 71315193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. What is the mechanism of Daunorubicin Citrate? [synapse.patsnap.com]

- 7. What is the mechanism of Daunorubicin? [synapse.patsnap.com]

- 8. Daunorubicin - Wikipedia [en.wikipedia.org]

Stability and Storage of Daunorubicin-13C,d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the isotopically labeled anthracycline antibiotic, Daunorubicin-13C,d3. Intended for use as an internal standard in quantitative analyses by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS), understanding its stability profile is critical for ensuring accurate and reproducible experimental results.[1][2] This document synthesizes available data on this compound and its unlabeled counterpart, Daunorubicin, to offer a detailed resource for laboratory professionals.

Chemical and Physical Properties

This compound is a derivative of Daunorubicin, labeled with one carbon-13 atom and three deuterium atoms. This labeling provides a distinct mass signature for use in mass spectrometry-based assays.

| Property | Value |

| Chemical Name | (8S,10S)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-(methoxy-¹³C,d₃)-5,12-naphthacenedione |

| Molecular Formula | C₂₆[¹³C]H₂₆D₃NO₁₀ |

| Molecular Weight | 531.5 g/mol |

| Appearance | Solid |

| Solubility | Slightly soluble in DMSO.[1][3] |

Recommended Storage and Shipping Conditions

Proper storage is paramount to maintaining the integrity and stability of this compound. The following conditions are recommended based on supplier data.

Solid Form

| Condition | Recommendation | Stability |

| Storage Temperature | -20°C[1][3] | ≥ 4 years[1] |

| Shipping Temperature | Shipped at room temperature for domestic transit; international shipping conditions may vary.[1][2] | - |

| Light Exposure | Store protected from light.[4] | - |

In Solution

Once reconstituted, the stability of Daunorubicin solutions is dependent on the solvent, pH, temperature, and storage container. The data below, primarily from studies on unlabeled Daunorubicin, provides guidance on the stability of this compound in solution. It is recommended to prepare fresh solutions for optimal performance. If storage of stock solutions is necessary, it should be for the shortest possible duration under validated conditions.

| Solvent/Diluent | Concentration | Storage Temperature | Container | Duration |

| Water-for-Injection | - | 4°C | Polypropylene Syringes | At least 43 days[5][6] |

| 0.9% Sodium Chloride | - | 4°C or -20°C | - | At least 43 days[5][6] |

| 5% Dextrose | - | 4°C or -20°C | - | At least 43 days[5] |

| 0.9% Sodium Chloride | - | 25°C | PVC Minibags | At least 43 days[5] |

| 5% Glucose or 0.9% NaCl | - | 4°C (light protected) | PVC Bags | 7 days[7] |

Note: Daunorubicin is unstable in solutions with a pH greater than 8.[4]

Experimental Protocols

While specific stability-indicating methods for this compound are not extensively published, the following protocols, adapted from studies on unlabeled Daunorubicin, can be used to assess its stability.

Stability Testing of Daunorubicin in Solution

This protocol outlines a general method for evaluating the stability of Daunorubicin in various infusion fluids.

Objective: To determine the chemical stability of Daunorubicin in different intravenous solutions under various storage conditions.

Materials:

-

Daunorubicin hydrochloride

-

0.9% Sodium Chloride injection

-

5% Dextrose injection

-

Water-for-Injection

-

Polyvinyl chloride (PVC) minibags

-

Polypropylene syringes

-

High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector

-

C18 analytical column

Methodology:

-

Solution Preparation: Reconstitute Daunorubicin with the desired solvent (e.g., Water-for-Injection) to a stock concentration. Further dilute the stock solution with the infusion fluids (0.9% NaCl, 5% Dextrose) to the final desired concentration in the respective storage containers (PVC minibags or polypropylene syringes).

-

Storage: Store the prepared solutions under different temperature conditions (e.g., -20°C, 4°C, 25°C) and, if necessary, protected from light.

-

Sampling: Withdraw aliquots from each container at predetermined time points (e.g., 0, 24, 48 hours, 7 days, etc.).

-

HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. An example of HPLC conditions is a C18 column with a mobile phase consisting of a buffer and an organic solvent, with detection at an appropriate wavelength.

-

Data Analysis: Calculate the concentration of Daunorubicin remaining at each time point relative to the initial concentration. Stability is typically defined as the retention of at least 90% of the initial concentration.

Signaling Pathways

Daunorubicin exerts its cytotoxic effects through various mechanisms, including the induction of apoptosis. In mature acute myeloid leukemia (AML) cells, Daunorubicin has been shown to activate a signaling cascade that leads to programmed cell death.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Stability of doxorubicin, daunorubicin and epirubicin in plastic syringes and minibags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. STABILITY OF DOXORUBICIN, DAUNORUBICIN and EPIRUBICIN IN PLASTIC SYRINGES and MINIBAGS | Semantic Scholar [semanticscholar.org]

- 7. Stability and compatibility of four anthracyclines: doxorubicin, epirubicin, daunorubicin and pirarubicin with PVC infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]

Daunorubicin-13C,d3: A Technical Overview of an Isotope-Labeled Internal Standard

Daunorubicin-13C,d3 is a stable, isotopically labeled form of Daunorubicin, a potent anthracycline antibiotic used in cancer chemotherapy.[1] This labeled variant is a critical tool for researchers and drug development professionals, primarily serving as an internal standard for the precise quantification of Daunorubicin in complex biological matrices using mass spectrometry.[1][2] The inclusion of heavy isotopes—one Carbon-13 (¹³C) atom and three Deuterium (d₃) atoms—results in a compound that is chemically identical to the parent drug but has a distinct, higher molecular weight, allowing it to be differentiated by the analytical instrument.

Core Molecular Data

The key differentiator between Daunorubicin and its isotopically labeled counterpart is the molecular weight, which stems from the incorporation of heavy isotopes into the methoxy group.[2] The parent drug, Daunorubicin, has a molecular formula of C₂₇H₂₉NO₁₀ and a molecular weight of approximately 527.52 g/mol .[3][4] The labeled version incorporates one ¹³C and three deuterium atoms, altering its formula and increasing its mass.

| Property | Daunorubicin | This compound |

| Molecular Formula | C₂₇H₂₉NO₁₀[3][4] | C₂₆¹³CH₂₆D₃NO₁₀[2] |

| Molecular Weight | 527.52 g/mol [3] | 531.53 g/mol [1][5] |

| Monoisotopic Mass | 527.17914612 g/mol [4] | 531.20133120 Da[6] |

Application in Quantitative Analysis: Experimental Methodology

This compound is indispensable for pharmacokinetic and bioequivalence studies that require accurate measurement of the parent drug's concentration in plasma, tissues, or other biological samples. The standard experimental workflow involves liquid chromatography-mass spectrometry (LC-MS).

General Experimental Protocol:

-

Sample Preparation: A known, precise amount of the this compound internal standard is added ("spiked") into all samples (e.g., patient plasma), calibration standards, and quality control samples. This is followed by a protein precipitation and/or solid-phase extraction (SPE) step to remove interfering substances.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system (e.g., HPLC or UPLC). The mobile phase and stationary phase (column) are optimized to achieve chromatographic separation of Daunorubicin from other metabolites and matrix components. Because this compound is chemically identical to Daunorubicin, it co-elutes, meaning they exit the column at the same time.

-

Mass Spectrometric Detection: As the compounds elute from the LC column, they are ionized (e.g., by electrospray ionization) and enter the mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte (Daunorubicin) and the internal standard (this compound).

-

Quantification: The concentration of Daunorubicin in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The internal standard corrects for any variability or loss of analyte during sample preparation and analysis, ensuring high precision and accuracy.

The logical workflow for utilizing this labeled compound in a quantitative assay is depicted below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Daunorubicin [drugfuture.com]

- 4. Daunorubicin (INN) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound (>85%) | LGC Standards [lgcstandards.com]

- 6. This compound (>85%) | C27H29NO10 | CID 71315193 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Daunorubicin in Biological Matrices using Daunorubicin-¹³C,d₃ as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Daunorubicin in biological matrices, such as plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Daunorubicin-¹³C,d₃, is employed. This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development where reliable quantification of Daunorubicin is crucial.

Introduction

Daunorubicin is an anthracycline antibiotic widely used as a chemotherapeutic agent in the treatment of various cancers, including specific types of leukemia. Accurate measurement of Daunorubicin concentrations in biological fluids is essential for understanding its pharmacokinetics, optimizing dosing regimens, and assessing drug exposure. The use of a stable isotope-labeled internal standard, such as Daunorubicin-¹³C,d₃, is the gold standard for quantitative LC-MS/MS analysis. This is because it co-elutes with the analyte and experiences similar ionization and matrix effects, thereby correcting for variations during sample preparation and analysis.

Experimental Workflow

Caption: A schematic overview of the LC-MS/MS workflow for the quantification of Daunorubicin.

Protocol

Materials and Reagents

-

Daunorubicin hydrochloride (Analyte)

-

Daunorubicin-¹³C,d₃ (Internal Standard, IS)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Human Plasma (or other relevant biological matrix)

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare stock solutions of Daunorubicin and Daunorubicin-¹³C,d₃ in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare working solutions by serially diluting the stock solutions with methanol to appropriate concentrations for spiking into the biological matrix.

-

Calibration Standards and QC Samples: Spike the appropriate amounts of the Daunorubicin working solution into blank biological matrix to prepare calibration standards at various concentration levels. Prepare at least three levels of QC samples (low, medium, and high) in a similar manner.

Sample Preparation Protocol

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the Daunorubicin-¹³C,d₃ working solution (e.g., at 100 ng/mL).

-

Protein Precipitation: Add 300 µL of cold acetonitrile or methanol. Vortex for 1 minute to precipitate proteins.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry:

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Daunorubicin | 528.2 | 321.1 | 35 |

| Daunorubicin-¹³C,d₃ (IS) | 532.2 | 325.1 | 35 |

Note: Collision energies should be optimized for the specific instrument used.

Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for Daunorubicin quantification using a stable isotope-labeled internal standard.

| Parameter | Typical Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | ± 15% |

| Recovery | > 85% |

Signaling Pathway and Logical Relationships

Caption: Simplified diagram of Daunorubicin's mechanism of action, leading to cell death.

Conclusion

The LC-MS/MS method detailed in this application note, utilizing Daunorubicin-¹³C,d₃ as an internal standard, provides a highly selective, sensitive, and reliable approach for the quantification of Daunorubicin in biological samples. The protocol is straightforward and can be readily implemented in research and drug development laboratories for various applications requiring precise measurement of this important chemotherapeutic agent.

Application Note: Quantitative Analysis of Daunorubicin in Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunorubicin is a potent anthracycline antibiotic widely used in the treatment of various hematological malignancies, including acute myeloid leukemia and acute lymphoblastic leukemia. Therapeutic drug monitoring of Daunorubicin in plasma is crucial for optimizing dosage regimens, minimizing toxicity, and understanding its pharmacokinetic profile. This application note provides a detailed protocol for the sensitive and accurate quantification of Daunorubicin in human plasma using a highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Daunorubicin-¹³C,d₃, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Principle

This method employs protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of Daunorubicin and its stable isotope-labeled internal standard, Daunorubicin-¹³C,d₃. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. The concentration of Daunorubicin is determined by the ratio of its peak area to that of the internal standard.

Experimental Protocols

Materials and Reagents

-

Daunorubicin hydrochloride (analytical standard)

-

Daunorubicin-¹³C,d₃ (internal standard)[1]

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K₂-EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Microcentrifuge

-

Vortex mixer

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Daunorubicin and Daunorubicin-¹³C,d₃ in methanol to obtain primary stock solutions of 1 mg/mL.

-

Working Stock Solutions: Prepare working stock solutions by serially diluting the primary stock solutions with a 50:50 (v/v) mixture of methanol and water.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Daunorubicin-¹³C,d₃ primary stock solution with methanol to achieve a final concentration of 100 ng/mL.

-

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the Daunorubicin working stock solutions into blank human plasma.[2] The final concentrations for calibration standards may range from 0.1 to 1000 ng/mL.[3] QC samples are typically prepared at low, medium, and high concentrations.

Sample Preparation Protocol

-

Label microcentrifuge tubes for standards, QCs, and unknown samples.

-

Pipette 100 µL of plasma (standards, QCs, or study samples) into the appropriately labeled tubes.

-

Add 20 µL of the 100 ng/mL Daunorubicin-¹³C,d₃ internal standard working solution to all tubes except for the blank plasma.

-

Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

-

Vortex mix all tubes for 1 minute.

-

Centrifuge the tubes at 15,000 x g for 10 minutes to pellet the precipitated proteins.[4]

-

Transfer the supernatant to a clean set of tubes or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue with 200 µL of the mobile phase.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Caption: Plasma sample preparation workflow.

LC-MS/MS Method

-

LC Conditions:

-

Column: C18, 2.1 x 50 mm, 1.7 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Gradient: A typical gradient would start at a high percentage of Mobile Phase A, ramp to a high percentage of Mobile Phase B, and then return to initial conditions for equilibration.

-

Injection Volume: 10 µL

-

Column Temperature: 40 °C

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Daunorubicin: Precursor ion [M+H]⁺ → Product ion (Specific transition to be optimized)

-

Daunorubicin-¹³C,d₃: Precursor ion [M+H]⁺ → Product ion (Specific transition to be optimized)

-

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

-

Caption: LC-MS/MS analysis workflow.

Data Presentation

The quantitative performance of the method should be evaluated by constructing a calibration curve and analyzing QC samples. The results can be summarized as follows:

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range (ng/mL) | 0.1 - 1000 |

| Correlation Coefficient (r²) | > 0.99 |

| Weighting | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low QC | 1.0 | < 15% | 85-115% | < 15% | 85-115% |

| Medium QC | 100 | < 15% | 85-115% | < 15% | 85-115% |